molecular formula C21H21N5 B6001040 3,5-DIMETHYL-2-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE

3,5-DIMETHYL-2-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE

Cat. No.: B6001040
M. Wt: 343.4 g/mol
InChI Key: WQOBWOSHLOUFST-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-2-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, substituted with methyl groups and a pyridin-3-ylmethyl group, making it a unique and potentially valuable molecule for various scientific research applications.

Properties

IUPAC Name

3,5-dimethyl-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-14-6-8-18(9-7-14)20-16(3)21-24-15(2)11-19(26(21)25-20)23-13-17-5-4-10-22-12-17/h4-12,23H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOBWOSHLOUFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-2-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the methyl groups and the pyridin-3-ylmethyl group can be done using specific reagents and catalysts under optimized conditions.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents and equipment. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-2-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum can be used for specific reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-2-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.

    Pyridine derivatives: Compounds with similar pyridine substituents.

Uniqueness

What sets 3,5-DIMETHYL-2-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE apart is its specific combination of substituents, which may confer unique biological activities and chemical properties

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